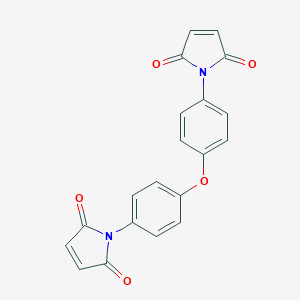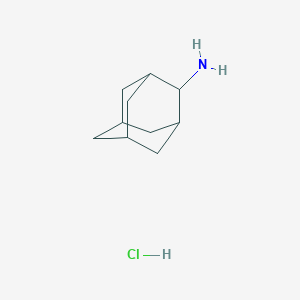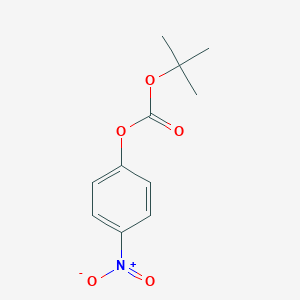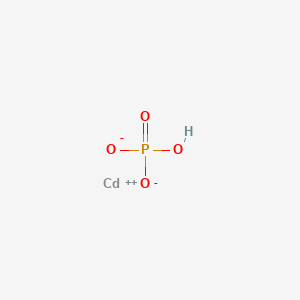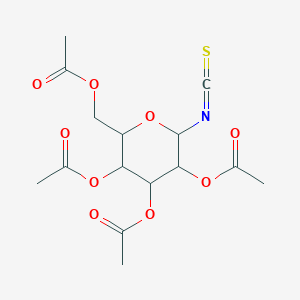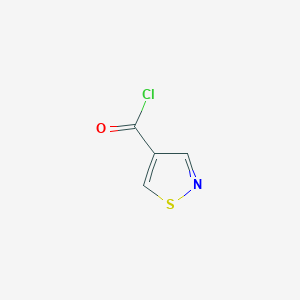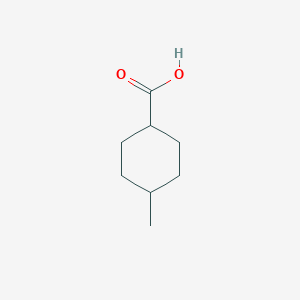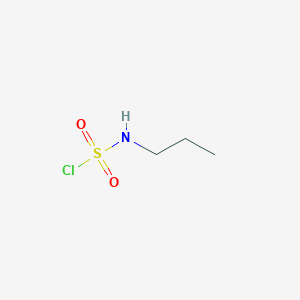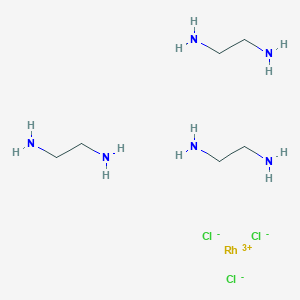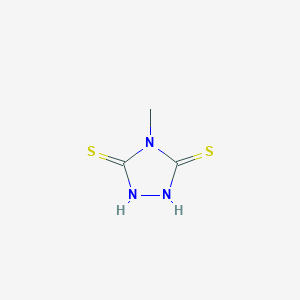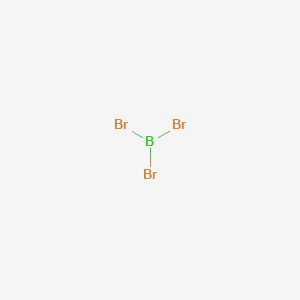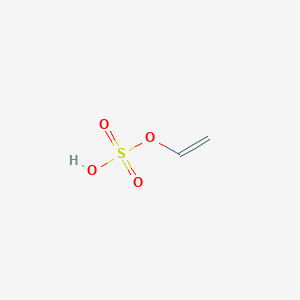
Vinyl hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinyl hydrogen sulphate (VHS) is a chemical compound that is widely used in scientific research due to its unique properties. It is an organic compound with the molecular formula C2H3O4S and is commonly used as a reagent in various chemical reactions. VHS is a highly reactive compound and can be synthesized using various methods.
Wirkmechanismus
Vinyl hydrogen sulphate is a highly reactive compound that can react with various functional groups, including alcohols, amines, and thiols. The mechanism of action of Vinyl hydrogen sulphate involves the addition of the Vinyl hydrogen sulphate molecule to the functional group of the substrate, resulting in the formation of a stable intermediate. The intermediate can then undergo further reactions, leading to the formation of the desired product.
Biochemische Und Physiologische Effekte
Vinyl hydrogen sulphate is a highly reactive compound that can cause damage to biological systems. It is toxic to cells and can cause oxidative stress, DNA damage, and cell death. Vinyl hydrogen sulphate can also cause damage to the liver and kidneys, leading to organ dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Vinyl hydrogen sulphate in lab experiments include its high reactivity, which allows for the synthesis of complex molecules, and its versatility, which allows for its use in a wide range of chemical reactions. The limitations of using Vinyl hydrogen sulphate in lab experiments include its toxicity, which can cause damage to biological systems, and its instability, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
For the use of Vinyl hydrogen sulphate in scientific research include the development of new synthesis methods that are more efficient and environmentally friendly. The use of Vinyl hydrogen sulphate in the synthesis of new polymers and pharmaceuticals is also an area of active research. Additionally, the development of new methods for the detoxification of Vinyl hydrogen sulphate and other reactive compounds is an area of active research.
Synthesemethoden
Vinyl hydrogen sulphate can be synthesized using different methods, including the reaction of vinyl alcohol with sulphuric acid or the reaction of vinyl chloride with sulphur trioxide. The most common method of synthesizing Vinyl hydrogen sulphate is the reaction of acetic anhydride with sulphuric acid. The reaction yields Vinyl hydrogen sulphate and acetic acid as byproducts.
Wissenschaftliche Forschungsanwendungen
Vinyl hydrogen sulphate is widely used in scientific research due to its unique properties. It is used as a reagent in various chemical reactions, including the synthesis of polymers, pharmaceuticals, and agrochemicals. Vinyl hydrogen sulphate is also used in the production of various chemicals, including vinyl sulphate, ethylene oxide, and vinyl ether.
Eigenschaften
CAS-Nummer |
13401-80-4 |
|---|---|
Produktname |
Vinyl hydrogen sulphate |
Molekularformel |
C2H4O4S |
Molekulargewicht |
124.12 g/mol |
IUPAC-Name |
ethenyl hydrogen sulfate |
InChI |
InChI=1S/C2H4O4S/c1-2-6-7(3,4)5/h2H,1H2,(H,3,4,5) |
InChI-Schlüssel |
VEWLDLAARDMXSB-UHFFFAOYSA-N |
SMILES |
C=COS(=O)(=O)O |
Kanonische SMILES |
C=COS(=O)(=O)O |
Andere CAS-Nummern |
13401-80-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)
